1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
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Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound It features a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. Common synthetic routes for pyrrole derivatives include the Paal-Knorr synthesis, Hantzsch synthesis, and Knorr synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic route.
Industrial Production Methods
Industrial production methods for such complex compounds typically involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or methyl groups.
Reduction: Reduction reactions could target the carbonyl groups or other reducible functional groups.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, may occur at various positions on the pyrrole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, it might serve as a probe or inhibitor for studying specific biochemical pathways or as a precursor for bioactive molecules.
Medicine
Potential medical applications could include its use as a drug candidate or a lead compound for developing new pharmaceuticals, particularly if it exhibits biological activity.
Industry
In industry, the compound might be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxamide:
2,5-Dimethylpyrrole: Another pyrrole derivative with different functional groups and properties.
N-Phenylpyrrole: A compound with a phenyl group attached to the pyrrole ring, offering different reactivity and applications.
Uniqueness
The uniqueness of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
CAS No. |
102132-23-0 |
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Molecular Formula |
C23H38Cl2N4O2 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[3-[[1-(2,6-dimethylanilino)-1-oxopropan-2-yl]amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C23H36N4O2.2ClH/c1-15-10-8-11-16(2)19(15)26-20(28)17(3)24-12-9-13-25-21(29)18-14-22(4,5)27-23(18,6)7;;/h8,10-11,14,17,24,27H,9,12-13H2,1-7H3,(H,25,29)(H,26,28);2*1H |
InChI Key |
RRMSSQXTPXMCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)NCCCNC(=O)C2=CC(NC2(C)C)(C)C.Cl.Cl |
Origin of Product |
United States |
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